Bis(2-isopropylphenyl) Phenyl Phosphate
CAS No.: 69500-29-4
Cat. No.: VC21127040
Molecular Formula: C24H27O4P
Molecular Weight: 410.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69500-29-4 |
|---|---|
| Molecular Formula | C24H27O4P |
| Molecular Weight | 410.4 g/mol |
| IUPAC Name | phenyl bis(2-propan-2-ylphenyl) phosphate |
| Standard InChI | InChI=1S/C24H27O4P/c1-18(2)21-14-8-10-16-23(21)27-29(25,26-20-12-6-5-7-13-20)28-24-17-11-9-15-22(24)19(3)4/h5-19H,1-4H3 |
| Standard InChI Key | RMNODSGCFHVNDC-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)C |
| Canonical SMILES | CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)C |
Introduction
Chemical Structure and Properties
Molecular Identity
Bis(2-isopropylphenyl) phenyl phosphate is an organophosphate ester identified by the CAS Registry Number 69500-29-4, although it is also sometimes associated with CAS 28109-00-4 in chemical databases . The compound has a defined molecular structure with the formula C24H27O4P and a molecular weight of 410.44 g/mol . Structurally, it features a central phosphate group bonded to three phenyl rings, with two of these rings bearing isopropyl substituents at the ortho position.
Physical and Chemical Properties
The physical and chemical characteristics of bis(2-isopropylphenyl) phenyl phosphate contribute to its utility in industrial applications. Table 1 summarizes these key properties:
The compound's high boiling point and flash point indicate significant thermal stability, which is crucial for its application as a flame retardant. Its limited solubility in polar solvents suggests a moderately hydrophobic nature, which affects its environmental fate and interaction with biological systems.
Structural Comparison with Related Compounds
Bis(2-isopropylphenyl) phenyl phosphate belongs to a broader family of organophosphate esters used as flame retardants and plasticizers. Structurally similar compounds include triphenyl phosphate and bis(2,4-diisopropylphenyl) phenyl phosphate. The positioning of the isopropyl groups at the ortho position distinguishes this compound and likely influences its physical properties and reactivity patterns compared to related compounds .
Synthesis and Industrial Production
Synthetic Routes
The synthesis of bis(2-isopropylphenyl) phenyl phosphate typically follows an esterification pathway involving phosphoric acid with 2-isopropylphenol and phenol. The reaction proceeds under acidic catalysis, commonly employing sulfuric acid as the catalyst, with careful control of temperature and pressure parameters to optimize yield and purity. The reaction can be represented as:
Phosphoric acid + 2 (2-isopropylphenol) + phenol → Bis(2-isopropylphenyl) phenyl phosphate + 3 H2O
Industrial Production Methods
Industrial production of bis(2-isopropylphenyl) phenyl phosphate employs large-scale reactors where the reactants are mixed under controlled conditions. Following the reaction phase, the product undergoes purification through distillation or crystallization to achieve the desired purity specifications. The industrial process must account for the moisture sensitivity of the compound, necessitating appropriate handling and storage protocols.
Patented Production Processes
A notable patented process for producing isopropylphenyl/phenyl phosphate mixtures is described in US Patent 4351780A . This process involves a sequential approach comprising:
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Controlled alkylation of phenol with propylene
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Fractionation of the alkylated product
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Phosphorylation of the fractionated isopropylphenols
The patent emphasizes controlling the degree of phenol isopropylation (designated as the "C3/φ ratio") to minimize the formation of polyisopropylphenols, particularly 2,6-diisopropylphenol . The process begins with an alkylation step maintaining a C3/φ ratio below 0.30, followed by distillation to increase the C3/φ ratio in the distilland to at least 0.30, preferably 0.35 to 0.60 . This two-step approach allows for precise control of the monoisopropylphenol content while minimizing polyisopropylphenol formation.
Industrial Applications
Flame Retardant Properties
The primary industrial application of bis(2-isopropylphenyl) phenyl phosphate is as a flame retardant in various polymeric materials. Its effectiveness as a flame retardant derives from its capacity to promote char formation on the material surface during combustion, creating a barrier that inhibits the supply of oxygen and heat to the underlying material . The compound finds application in:
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Polyvinyl chloride (PVC) formulations
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Engineering plastics
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Synthetic fibers
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Coatings and adhesives
Function as a Plasticizer
Beyond its flame-retardant properties, bis(2-isopropylphenyl) phenyl phosphate serves as an effective plasticizer in polymer systems, particularly PVC . As a plasticizer, it enhances:
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Material flexibility
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Processing characteristics
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Mechanical properties
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Durability of the final product
This dual functionality as both flame retardant and plasticizer makes the compound particularly valuable in applications where both properties are desired.
Comparative Performance
Table 2 compares bis(2-isopropylphenyl) phenyl phosphate with other flame retardants in terms of key performance parameters:
| Compound | Flame Retardancy | Thermal Stability | Environmental Persistence | Plasticizing Effect |
|---|---|---|---|---|
| Bis(2-isopropylphenyl) phenyl phosphate | High | Excellent | Moderate | Good |
| Triphenyl phosphate | Moderate | Good | Lower | Moderate |
| Tris(2-chloroethyl) phosphate | High | Moderate | Higher | Limited |
| Bis(2,4-diisopropylphenyl) phenyl phosphate | Very High | Superior | Higher | Excellent |
The performance characteristics in this table are derived from comparative analyses in industrial applications and research studies .
Biological and Environmental Implications
Biological Activities
Research indicates that bis(2-isopropylphenyl) phenyl phosphate exhibits biological activity primarily through interaction with cellular mechanisms. Of particular note is its ability to inhibit the human androgen receptor, which may potentially disrupt hormonal pathways and affect various biological functions. This interaction with the androgen receptor suggests potential endocrine-disrupting properties that warrant further investigation.
Environmental Considerations
As an organophosphate compound, bis(2-isopropylphenyl) phenyl phosphate presents environmental concerns related to its persistence and potential bioaccumulation in aquatic and terrestrial ecosystems. Environmental risk assessments suggest that compounds of this class may pose risks to:
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Surface water ecosystems
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Sediment-dwelling organisms
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Soil health and fertility
The compound's hydrophobic nature contributes to its environmental persistence and potential for bioaccumulation in fatty tissues of organisms.
Toxicological Profile
While specific toxicological data for bis(2-isopropylphenyl) phenyl phosphate is limited in the provided search results, organophosphate flame retardants as a class have been associated with various toxicological concerns, including:
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Potential neurodevelopmental effects
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Reproductive toxicity in animal models
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Hormonal disruption through interaction with endocrine pathways
More targeted research on the specific toxicological profile of bis(2-isopropylphenyl) phenyl phosphate would enhance understanding of its safety profile and inform regulatory decisions regarding its use.
Analytical Characterization
Identification Methods
Analytical identification of bis(2-isopropylphenyl) phenyl phosphate typically employs chromatographic techniques coupled with mass spectrometry. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are particularly useful for the detection and quantification of this compound in various matrices, including environmental samples and consumer products .
Spectroscopic Properties
Spectroscopic analysis, including infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, provides valuable information about the structural characteristics of bis(2-isopropylphenyl) phenyl phosphate. Key spectroscopic features include:
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Characteristic phosphate P=O stretching bands in the infrared spectrum
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Distinctive aromatic proton signals in the 1H NMR spectrum
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Characteristic 31P NMR signals that differentiate this compound from other phosphate esters
These spectroscopic properties facilitate the identification and purity assessment of bis(2-isopropylphenyl) phenyl phosphate in both research and industrial settings.
Regulatory Status and Future Research Directions
Regulatory Considerations
As with many organophosphate flame retardants, bis(2-isopropylphenyl) phenyl phosphate is subject to regulatory scrutiny regarding its safety profile and environmental impact. Current regulatory approaches focus on:
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Assessment of environmental persistence
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Bioaccumulation potential
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Toxicity profile, particularly endocrine-disrupting properties
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Human exposure pathways and risks
Research Opportunities
Several promising research directions could enhance understanding of bis(2-isopropylphenyl) phenyl phosphate:
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Development of green chemistry approaches to its synthesis
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Investigation of biodegradation pathways
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Comprehensive toxicological profiling
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Development of analytical methods for environmental monitoring
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Exploration of potential replacements with improved safety profiles
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